molecular formula C13H13Cl2FO4 B13425740 Diethyl (3,4-dichlorophenyl)(fluoro)malonate

Diethyl (3,4-dichlorophenyl)(fluoro)malonate

Cat. No.: B13425740
M. Wt: 323.14 g/mol
InChI Key: RSAUGNCHODTFJZ-UHFFFAOYSA-N
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Description

Diethyl (3,4-dichlorophenyl)(fluoro)malonate (CAS 29246-13-7) is a fluorinated malonic ester derivative of significant interest as a versatile building block in organic synthesis and medicinal chemistry research . Malonic esters are renowned for their high reactivity, primarily due to the central carbon atom flanked by two electron-withdrawing carbonyl groups, which allows for the ready formation of a stabilized carbanion suitable for a wide array of chemical transformations . This compound is specifically designed for the construction of advanced chemical scaffolds, serving as a key precursor in cyclization and cyclocondensation reactions to form pharmacologically relevant heterocyclic systems . The presence of the 3,4-dichlorophenyl group is a common feature in many bioactive compounds, influencing properties such as metabolic stability and binding affinity . The introduction of a fluorine atom further enhances its utility, as fluorination is a critical strategy in drug discovery for modulating a molecule's lipophilicity, metabolic stability, and membrane permeability . Researchers can leverage this compound in the synthesis of complex molecules with potential applications in developing new therapeutic agents and agrochemicals . It is a specialized reagent for probing biochemical pathways and studying enzyme inhibition . Product Identification - CAS Number : 29246-13-7 - Molecular Formula : C₁₃H₁₃Cl₂FO₄ - Molecular Weight : 323.14 g/mol Disclaimer : This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H13Cl2FO4

Molecular Weight

323.14 g/mol

IUPAC Name

diethyl 2-(3,4-dichlorophenyl)-2-fluoropropanedioate

InChI

InChI=1S/C13H13Cl2FO4/c1-3-19-11(17)13(16,12(18)20-4-2)8-5-6-9(14)10(15)7-8/h5-7H,3-4H2,1-2H3

InChI Key

RSAUGNCHODTFJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(C(=O)OCC)F

Origin of Product

United States

Preparation Methods

Synthetic Route

  • Reaction: Nucleophilic substitution of diethyl malonate with 3,4-dichlorobenzyl chloride or related electrophiles.
  • Base: Sodium ethoxide or sodium hydride (NaH) in tetrahydrofuran (THF) is used to generate the malonate enolate.
  • Conditions: Reflux or room temperature stirring for 2 hours or more.
  • Mechanism: The base deprotonates the methylene group of diethyl malonate forming an enolate ion, which attacks the electrophilic carbon of the 3,4-dichlorobenzyl chloride, yielding the substituted malonate.

Representative Reaction Conditions and Yields

Parameter Details
Starting materials Ethyl 2-(3,4-dichlorophenyl)acetate, NaH, diethyl carbonate
Solvent Tetrahydrofuran (THF)
Temperature Reflux (~65-70 °C)
Reaction time 2 hours
Yield Up to 100% (reported)

This method is well-documented for producing diethyl 2-(3,4-dichlorophenyl)malonate with high purity and yield.

Fluorination of Diethyl 2-(3,4-dichlorophenyl)malonate to this compound

Fluorination Methods

Two main fluorination approaches are reported:

Representative Fluorination Procedure (Halogen Exchange)

Step Conditions Yield (%) Notes
Reactants Diethyl chloromalonate + HF or Et3N·5HF 80-85% Fluorination at 80-110 °C
Solvent Dichloromethane or 1,2-dichloroethane (DCE) Stirring under inert atmosphere
Reaction time 12-24 hours Controlled addition of reagents
Workup Neutralization with aqueous NaHCO3, extraction Purification via chromatography

This method yields diethyl fluoromalonate derivatives with high purity (up to 96%) and good yield (~84%).

Fluorination via Microwave-Assisted Method

  • Microwave irradiation has been employed to accelerate chlorination and fluorination steps, improving reaction times to minutes rather than hours, with comparable yields (~81% for chlorination, 83% for fluorination).

Integrated Preparation Method for this compound

A combined synthetic approach can be summarized as:

Step Reaction Reagents & Conditions Yield (%)
1 Formation of diethyl 2-(3,4-dichlorophenyl)malonate Diethyl malonate + 3,4-dichlorobenzyl chloride, NaH, THF, reflux 2 h ~100%
2 Chlorination to diethyl chloromalonate derivative MgCl2 catalyzed chlorination under microwave or conventional heating ~81%
3 Fluorination to this compound HF or Et3N·5HF + PhIO in DCE, 70-110 °C, 12-24 h ~83-85%

This sequence ensures high overall yield and purity suitable for research and industrial applications.

Data Table Summarizing Key Preparation Parameters

Parameter Chlorination Step Fluorination Step
Starting material Diethyl malonate or derivative Diethyl chloromalonate derivative
Catalyst/Promoter Magnesium chloride (MgCl2) Hydrogen fluoride (HF), Et3N·5HF, PhIO
Solvent Dichloromethane, THF 1,2-Dichloroethane, dichloromethane
Temperature Microwave heating or 60-80 °C 70-110 °C
Reaction time 2-3 minutes (microwave) or hours 12-24 hours
Yield (%) 81% 83-85%
Purification Filtration, extraction, distillation Neutralization, extraction, chromatography

Research Findings and Notes

  • Catalyst Efficiency: Magnesium chloride is effective for chlorination of diethyl malonate to the chloro derivative, facilitating subsequent fluorination.

  • Fluorination Reagents: Triethylamine pentahydrogen fluoride salt combined with iodosylbenzene is a mild and efficient fluorinating system, avoiding harsh conditions and providing good selectivity.

  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction time for chlorination and fluorination steps without compromising yield.

  • Purification: Standard organic workup including aqueous neutralization, solvent extraction, drying, and chromatographic purification ensures high-purity final products.

  • Industrial Considerations: Continuous flow and optimized batch reactors can be employed to scale up the synthesis with controlled temperature and pressure, improving yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,4-dichlorophenyl)(fluoro)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3,4-dichlorophenyl)(fluoro)malonate is a chemical compound with applications in scientific research and industry. It features dichlorophenyl and fluoro groups attached to a malonate ester.

Scientific Research Applications

  • Chemistry It serves as a building block in the synthesis of complex organic molecules.
  • Biology It is used in studies involving enzyme inhibition and protein interactions.
  • Medicine It is investigated for potential therapeutic uses because of its unique chemical properties.
  • Industry It is utilized in the production of specialty chemicals and materials.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in various metabolic processes, thereby affecting overall biochemical activity within cells. The specific mechanisms include:

  • Enzyme Inhibition The compound interacts with specific enzymes, potentially altering their function and leading to downstream effects on metabolic pathways.
  • Modulation of Receptor Activity It may also act as a modulator for certain receptors, influencing cellular signaling pathways.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds based on this structure have shown effectiveness against the tobacco mosaic virus (TMV), demonstrating good to excellent antiviral activity.

Properties

Mechanism of Action

The mechanism of action of diethyl (3,4-dichlorophenyl)(fluoro)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the disruption of normal enzyme function and protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Dichlorophenyl vs. Other Aryl Groups
  • Diethyl (3,4-Dichlorophenyl)malonate (CAS 28751-26-0):

    • Exhibits superior activity in MAO-B inhibition compared to alkyl-substituted analogs (e.g., thiourea-linked alkyl derivatives) .
    • The 3,4-dichlorophenyl group enhances binding selectivity and potency in enzyme inhibition, as demonstrated in indole-based MAO-B inhibitors .
  • Diethyl Phenyl Malonate :

    • Lacks chlorine and fluorine substituents, reducing electronegativity and steric bulk.
    • Less potent in bioactivity due to the absence of halogen-mediated interactions .
  • Limited commercial availability .
Fluorinated Analogs
  • Diethyl Ethylfluoromalonate: Synthesized via fluorination of sodium enolates with acetyl hypofluorite, yielding 77% efficiency. Hydrolysis produces α-fluorobutyric acid, highlighting fluorine’s role in metabolic stability . Compared to non-fluorinated malonates, fluorine increases electronegativity and resistance to oxidation.
  • Diethyl [[(3-Chloro-4-fluorophenyl)amino]methylene]malonate (CAS 103976-11-0): Combines chloro and fluoro substituents on an aniline-linked malonate. Discontinued commercial status limits accessibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point/Refractive Index Solubility Key Modifiers
Diethyl (3,4-Dichlorophenyl)malonate 305.15 Refractive Index: 1.5105 Lipophilic Cl substituents (electron-withdrawing)
Diethyl Ethylfluoromalonate ~323 (estimated) N/A Moderate polarity F substituent (polar)
Diethyl Malonate (Parent) 160.17 Boiling Point: 199°C Hydrophobic No halogen substituents
  • Fluorine Impact: Introduces polarity and enhances metabolic stability but may reduce volatility compared to non-fluorinated analogs .

Environmental and Regulatory Considerations

  • Diethyl Malonate :
    • Classified as low hazard by the EPA due to rapid hydrolysis and low bioaccumulation .
  • Fluorinated Analogs: Potential persistence due to C-F bond stability. Limited EPA data necessitates analog-based risk assessment (e.g., dimethyl glutarate as a proxy) .

Biological Activity

Diethyl (3,4-dichlorophenyl)(fluoro)malonate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₄Cl₂F O₄
  • Molecular Weight : 319.17 g/mol

The presence of the dichlorophenyl group enhances the compound's reactivity and ability to interact with biological systems.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . Studies have shown that it can inhibit enzymes involved in various metabolic processes, thereby affecting overall biochemical activity within cells. The specific mechanisms include:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially altering their function and leading to downstream effects on metabolic pathways.
  • Modulation of Receptor Activity : It may also act as a modulator for certain receptors, influencing cellular signaling pathways .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds based on this structure have shown effectiveness against tobacco mosaic virus (TMV), demonstrating good to excellent antiviral activity .

Enzyme Inhibition

A notable study highlighted that this compound inhibits clostridial and bacillary collagenases in the low micro- to submicromolar range. This inhibition suggests potential applications in treating conditions where collagen degradation is a factor .

Case Studies and Research Findings

  • Inhibition of Collagenases :
    • A study demonstrated that this compound effectively inhibited collagenases at low concentrations, indicating its potential in therapeutic applications for diseases involving collagen degradation .
  • Antiviral Efficacy :
    • Another research effort focused on synthesizing derivatives of this compound that showed promising results against TMV. The bioassay results indicated that these derivatives possess strong antiviral activity, suggesting a pathway for developing new antiviral agents .
  • Enzyme Interaction Studies :
    • Detailed enzyme interaction studies revealed that this compound binds to specific active sites on target enzymes, effectively blocking their activity and leading to altered metabolic outcomes within treated cells .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
Diethyl malonateGeneral enzyme inhibitionSimpler structure without dichlorophenyl
Diethyl 2-(4-chlorophenyl)malonateModerate enzyme inhibitionContains only one chlorine atom
Diethyl 2-(3,4-dimethoxyphenyl)malonateLesser biological activityMethoxy groups instead of chlorine
This compoundSignificant enzyme inhibition; antiviral activityUnique due to dichlorophenyl and fluorine

Q & A

Q. What are the standard synthetic routes for Diethyl (3,4-dichlorophenyl)(fluoro)malonate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Esterification of malonic acid with ethanol under acidic catalysis to form diethyl malonate .
  • Step 2 : Introduction of the 3,4-dichlorophenyl group via nucleophilic substitution or condensation. For fluorination, acetyl hypofluorite (CH₃COOF) is used to fluorinate enolates under mild conditions .
  • Step 3 : Purification via chromatography or recrystallization to achieve >95% purity . Key reagents include hydroxylamine hydrochloride (for oximation), sodium acetate (base), and solvents like ethanol or DMF .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and ester linkages. Fluorine NMR (¹⁹F) identifies fluorine environments .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C-F stretching) .
  • Mass Spectrometry (HRMS) : Molecular ion matching C₁₄H₁₄Cl₂FO₄ (calc. 364.02 g/mol) .

Q. What are the primary research applications in medicinal chemistry?

  • Antimicrobial Studies : Fluorinated malonates exhibit activity against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via membrane disruption .
  • Apoptosis Modulation : Dichlorophenyl derivatives interact with mitochondrial pathways, as seen in tumor suppression studies .
  • Enzyme Inhibition : Acts as a malonate analog to inhibit succinate dehydrogenase in metabolic studies .

Advanced Research Inquiries

Q. How can reaction conditions be optimized to improve yield?

  • Catalysts : Copper(I) iodide with 2-picolinic acid enables room-temperature α-arylation (yield: 85–92%) . Piperidine or ZnCl₂ enhances condensation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve fluorination kinetics compared to ethanol .
  • Temperature Control : Reflux (70–80°C) for esterification; fluorination at 0–5°C minimizes side reactions .
  • Purification : Sequential column chromatography (silica gel → reverse-phase) removes unreacted diethyl malonate .

Q. What strategies address contradictory data in biological activity studies?

  • Assay Variability : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to compare antimicrobial IC₅₀ values .
  • Compound Stability : Monitor hydrolytic degradation via HPLC; malonates degrade in aqueous media (t₁/₂ = 12–24 hrs) .
  • Synergistic Effects : In neurotoxicity studies, co-administration with MDMA altered dopamine release kinetics, requiring dose-response re-evaluation .

Q. How do substituents on the phenyl ring influence reactivity and bioactivity?

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, improving nucleophilic substitution rates (e.g., 3,4-dichloro increases reactivity 3-fold vs. non-halogenated analogs) .
  • Substituent Position : 3,4-Dichloro configuration optimizes steric accessibility for enzyme binding (e.g., IC₅₀ = 12 µM for succinate dehydrogenase vs. >100 µM for 2,5-dichloro) .
  • Fluorine Impact : Fluorine at the malonate α-position increases metabolic stability (e.g., 77% yield in fluorobutyric acid synthesis ).

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